molecular formula C8H8O2S B3324728 6,6-Dimethylthieno[2,3-c]furan-4(6H)-one CAS No. 1951483-73-0

6,6-Dimethylthieno[2,3-c]furan-4(6H)-one

Cat. No.: B3324728
CAS No.: 1951483-73-0
M. Wt: 168.21 g/mol
InChI Key: MDPWAXFQGBBQET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,6-Dimethylthieno[2,3-c]furan-4(6H)-one is a heterocyclic compound that features both furan and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Dimethylthieno[2,3-c]furan-4(6H)-one typically involves cyclization reactions that form the fused ring system. One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds under acidic conditions . Another method is the Feist-Benary synthesis, which uses α-halogen ketones and β-dicarbonyl compounds under basic conditions .

Industrial Production Methods: Industrial production of this compound may involve catalytic processes to enhance yield and selectivity. For example, palladium-catalyzed carbonylation reactions have been employed to synthesize related thieno-furan compounds . These methods are scalable and can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 6,6-Dimethylthieno[2,3-c]furan-4(6H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .

Comparison with Similar Compounds

Uniqueness: 6,6-Dimethylthieno[2,3-c]furan-4(6H)-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological properties. Its ability to undergo a wide range of chemical transformations makes it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

6,6-dimethylthieno[2,3-c]furan-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2S/c1-8(2)6-5(3-4-11-6)7(9)10-8/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDPWAXFQGBBQET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CS2)C(=O)O1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,6-Dimethylthieno[2,3-c]furan-4(6H)-one
Reactant of Route 2
6,6-Dimethylthieno[2,3-c]furan-4(6H)-one
Reactant of Route 3
Reactant of Route 3
6,6-Dimethylthieno[2,3-c]furan-4(6H)-one
Reactant of Route 4
6,6-Dimethylthieno[2,3-c]furan-4(6H)-one
Reactant of Route 5
6,6-Dimethylthieno[2,3-c]furan-4(6H)-one
Reactant of Route 6
6,6-Dimethylthieno[2,3-c]furan-4(6H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.